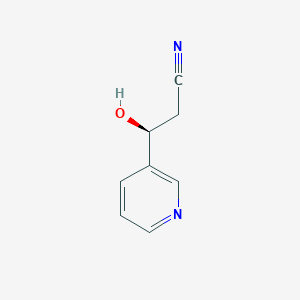
3-Pyridinepropanenitrile,beta-hydroxy-,(betaS)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is an organic compound that belongs to the class of nitriles It is characterized by the presence of a pyridine ring attached to a propanenitrile group with a beta-hydroxy substituent The (betaS) notation indicates the stereochemistry of the beta-hydroxy group, which is in the S-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxaldehyde with a suitable cyanide source in the presence of a base to form the corresponding nitrile. The beta-hydroxy group can be introduced through a stereoselective reduction or addition reaction.
Aldol Reaction: Pyridine-3-carboxaldehyde can undergo an aldol reaction with an appropriate aldehyde or ketone to form a beta-hydroxy intermediate. This intermediate can then be converted to the nitrile through a dehydration reaction followed by cyanation.
Reduction of Beta-Keto Nitrile: Another approach involves the reduction of a beta-keto nitrile precursor using a stereoselective reducing agent to obtain the desired beta-hydroxy nitrile.
Industrial Production Methods
Industrial production of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced catalysts, and automated processes to control reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) can undergo various chemical reactions, including:
Oxidation: The beta-hydroxy group can be oxidized to form a beta-keto nitrile using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The beta-hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.
Major Products
Oxidation: Beta-keto nitrile.
Reduction: Beta-hydroxy amine.
Substitution: Beta-substituted nitrile derivatives.
Scientific Research Applications
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly in designing inhibitors or modulators of biological targets.
Biological Studies: It can be used in studies to understand the interaction of nitrile-containing compounds with biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The beta-hydroxy group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinepropanenitrile: Lacks the beta-hydroxy group, making it less versatile in certain reactions.
3-Pyridinepropanol: Contains a hydroxyl group but lacks the nitrile functionality.
3-Pyridinepropanoic Acid: Contains a carboxylic acid group instead of a nitrile.
Uniqueness
3-Pyridinepropanenitrile, beta-hydroxy-, (betaS)-(9CI) is unique due to the presence of both a beta-hydroxy group and a nitrile group, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3S)-3-hydroxy-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C8H8N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3H2/t8-/m0/s1 |
InChI Key |
IQSUQNWWGUZNBY-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)[C@H](CC#N)O |
Canonical SMILES |
C1=CC(=CN=C1)C(CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















